3-cyclopentyl-1H-pyrazole
Overview
Description
3-Cyclopentyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a cyclopentyl group attached to the third carbon atom. This compound is part of the broader class of pyrazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization with an appropriate reagent such as acetic acid . Another method involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or ruthenium may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Hydrazine hydrate or sodium borohydride in ethanol.
Substitution: Halides or alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the substituent used.
Scientific Research Applications
3-Cyclopentyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.
Uniqueness: 3-Cyclopentyl-1H-pyrazole is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-6-9-10-8/h5-7H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJJREHRTQMDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312476 | |
Record name | 3-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476629-87-5 | |
Record name | 3-Cyclopentyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476629-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopentyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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